3-(3-Méthylphénoxy)-2-butanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

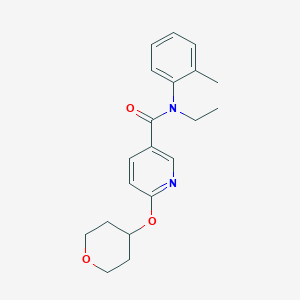

3-(3-Methylphenoxy)-2-butanone, also known as 3-Methyl-2-butanone or 3-Methylphenyl ethyl ketone, is an organic compound with a molecular formula of C10H14O. It is a colorless liquid with a sweet, fruity odor. 3-Methyl-2-butanone is a widely used industrial solvent and is an important intermediate in the synthesis of a variety of chemicals. It is also used as a flavoring agent in food and beverages, and in perfumes and cosmetics.

Applications De Recherche Scientifique

- Les triazoles présentent des effets antimicrobiens puissants contre les bactéries, les champignons et autres agents pathogènes. Les chercheurs ont exploré leur utilisation comme antibiotiques et antifongiques potentiels .

- Certains triazoles présentent une activité antivirale en inhibant les enzymes virales ou en interférant avec la réplication virale. Ces composés sont étudiés pour leur potentiel dans le traitement des infections virales .

- Les triazoles ont montré un potentiel prometteur en tant que médicaments antituberculeux. Ils peuvent inhiber la croissance de Mycobacterium tuberculosis, l'agent causal de la tuberculose .

- Les chercheurs ont étudié les triazoles comme agents anticancéreux potentiels. Ces composés peuvent cibler des cellules cancéreuses spécifiques, interférer avec la division cellulaire et induire l'apoptose. Leur sélectivité et leur efficacité font d'eux des candidats intrigants pour la thérapie du cancer .

- Les triazoles jouent un rôle crucial dans l'organocatalyse. Ils agissent comme catalyseurs dans diverses réactions chimiques, facilitant la formation de liaisons et favorisant la synthèse efficace de molécules complexes .

- Les triazoles trouvent des applications en science des matériaux, notamment dans le développement de polymères, de revêtements et de matériaux fonctionnels. Leurs propriétés uniques contribuent à améliorer les performances des matériaux .

Activité Antimicrobienne

Propriétés Antivirales

Agents Antituberculeux

Potentiel Anticancéreux

Organocatalyse

Applications en Science des Matériaux

Pour une compréhension plus approfondie, vous pourriez vouloir explorer les articles de recherche originaux liés dans les références . Si vous avez d'autres questions ou si vous avez besoin d'informations supplémentaires, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

It is known that similar compounds, such as mcpa and mcpb, which are derivatives of o-cresol , have been used as herbicides and molluscicides . These compounds typically target specific enzymes or pathways in pests, disrupting their normal functions and leading to their death .

Mode of Action

Based on its structural similarity to other phenoxy compounds, it may interact with its targets by mimicking natural substrates or inhibitors, thereby disrupting normal biological processes . For example, metaldehyde, a related molluscicide, causes the target organism to produce excess mucus, leading to dehydration and death .

Biochemical Pathways

For instance, some phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid, causing rapid, uncontrolled growth in targeted plants .

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in urine .

Result of Action

Based on the effects of similar compounds, it can be inferred that this compound may disrupt normal cellular functions, leading to cell death .

Action Environment

The action, efficacy, and stability of 3-(3-Methylphenoxy)-2-butanone can be influenced by various environmental factors. For instance, similar compounds such as metaldehyde are known to run off readily from fields and enter surface water bodies due to their physicochemical properties . The presence of this compound in the environment could potentially affect non-target organisms and ecosystems.

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is likely that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of 3-(3-Methylphenoxy)-2-butanone in animal models are not well studied. It is possible that the compound may exhibit threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 3-(3-Methylphenoxy)-2-butanone are not well characterized. The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(3-Methylphenoxy)-2-butanone is not well known. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

3-(3-methylphenoxy)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-5-4-6-11(7-8)13-10(3)9(2)12/h4-7,10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNUTTZYSFNIJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC(C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2572301.png)

![N-[2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-ethylsulfanylacetamide](/img/structure/B2572302.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol](/img/structure/B2572304.png)

![(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide](/img/structure/B2572305.png)

![N-tert-butyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2572316.png)